molecular formula C30H28O7 B1247220 Artonol C CAS No. 186824-59-9

Artonol C

Cat. No.: B1247220
CAS No.: 186824-59-9
M. Wt: 500.5 g/mol
InChI Key: JVLAUHJNDLMVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artonol c belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in breadfruit and fruits. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a member of pyranoxanthones.

Scientific Research Applications

1. Antioxidant and Anticancer Properties

Artonol C and related compounds, such as artomandin and artoindonesianin C, have shown promising results in scientific research, particularly in their antioxidant and anticancer capacities. Research has demonstrated that these compounds display significant inhibition effects on various cancer cell lines, indicating their potential in cancer treatment and prevention. The antioxidant capacity of these compounds further suggests their role in combating oxidative stress, a factor associated with numerous diseases, including cancer (Ee et al., 2011).

2. Cytotoxic Properties

Several studies have identified the cytotoxic properties of compounds closely related to this compound, such as artonol A and artonol B, in different cancer cell lines. This indicates that these compounds can selectively kill cancer cells, which is a critical attribute for potential cancer therapies (Ko et al., 2005).

3. Role in UV Protection

Research involving this compound-related compounds has shown their effectiveness in UV protection. In a study, a cream containing Artocarpus heterophylla Lamk leaf extract, which contains artonol B, significantly increased collagen density in mice exposed to UV-B rays. This suggests a potential use of these compounds in skin protection and treatment products (Adrianta & Sunadi Putra, 2018).

Properties

CAS No.

186824-59-9

Molecular Formula

C30H28O7

Molecular Weight

500.5 g/mol

IUPAC Name

3,10,17-trihydroxy-7,7,21,21-tetramethyl-12-prop-1-en-2-yl-8,20,26-trioxahexacyclo[12.12.0.02,11.04,9.016,25.019,24]hexacosa-1(14),2(11),3,5,9,16(25),17,19(24),22-nonaen-15-one

InChI

InChI=1S/C30H28O7/c1-13(2)16-11-17-24(33)21-18(31)12-19-14(7-9-29(3,4)36-19)26(21)35-27(17)22-20(16)25(34)28-15(23(22)32)8-10-30(5,6)37-28/h7-10,12,16,31-32,34H,1,11H2,2-6H3

InChI Key

JVLAUHJNDLMVDW-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2=C(C3=C1C(=C4C(=C3O)C=CC(O4)(C)C)O)OC5=C(C2=O)C(=CC6=C5C=CC(O6)(C)C)O

Canonical SMILES

CC(=C)C1CC2=C(C3=C1C(=C4C(=C3O)C=CC(O4)(C)C)O)OC5=C(C2=O)C(=CC6=C5C=CC(O6)(C)C)O

melting_point

182-184°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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